![molecular formula C25H21N5O4 B2941479 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1243055-16-4](/img/structure/B2941479.png)
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H21N5O4 and its molecular weight is 455.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide represents a novel class of heterocyclic compounds with significant biological activity. Its structure combines a quinazoline core fused with a triazole ring, which is known for various pharmacological properties. This article delves into its biological activities, focusing on anticancer effects, antimicrobial properties, and potential mechanisms of action.
- Molecular Formula : C25H21N5O4
- Molecular Weight : 455.474 g/mol
- Structure : The compound features a unique arrangement that enhances its interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives. The compound has shown promising activity against several cancer cell lines:
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
Hepatocellular Carcinoma (HePG-2) | 29.47 | Moderate |
Mammary Gland Cancer (MCF-7) | 27.05 | Moderate |
Prostate Cancer (PC3) | Not specified | Moderate |
Colorectal Carcinoma (HCT-116) | 17.35 | High |
The compound exhibited cytotoxic effects that were evaluated using the MTT assay, which measures cell viability and proliferation. The findings suggest that it may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest in specific phases.
Antimicrobial Activity
The compound's structural analogs have been tested for antimicrobial properties against various pathogens. For example:
Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 12 | 75 |
Escherichia coli | 10 | 80 |
Candida albicans | 11 | 77 |
These results indicate moderate to significant antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cancer progression and microbial resistance. Key mechanisms include:
- Kinase Inhibition : Similar compounds have been shown to inhibit polo-like kinase 1 (Plk1), a critical regulator of cell division and proliferation.
- EGFR Inhibition : Some derivatives exhibit inhibitory effects on epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Topoisomerase II Inhibition : This action disrupts DNA replication and repair processes in cancer cells.
Case Studies
- Study on Anticancer Effects : A recent investigation assessed the efficacy of various quinazoline derivatives against multiple cancer lines. The study concluded that compounds with similar structures to our target compound demonstrated IC50 values ranging from 0.69 to 1.8 µM against EGFR-TK inhibitors, highlighting their potential as effective anticancer agents .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of quinazoline derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans, with the best-performing compounds achieving inhibition zones exceeding 12 mm .
Analyse Chemischer Reaktionen
Electrophilic Aromatic Substitution (EAS)
The triazoloquinazoline core and methoxyphenyl group are electron-rich systems, enabling EAS at specific positions.
Reaction Type | Conditions | Position Modified | Outcome | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄ | C-6 of quinazoline | Introduces nitro group | |
Sulfonation | H₂SO₄/SO₃ | C-8 of quinazoline | Forms sulfonic acid derivative |
-
The methoxyphenyl group directs substituents to the para position relative to the methoxy group due to its electron-donating nature .
Nucleophilic Substitution Reactions
The acetamide moiety and triazole nitrogen atoms serve as nucleophilic sites.
Hydrolysis and Amide Transformations
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Conditions | Reaction | Product | Application |
---|---|---|---|
HCl (6M), reflux | Hydrolysis | Carboxylic acid derivative | Precursor for further derivatization |
NaOH, H₂O/EtOH | Saponification | Sodium carboxylate | Improves water solubility |
-
Transamidation reactions with primary amines (e.g., benzylamine) yield new amide derivatives :
Acetamide+R NH2COMUR NHCO derivative
Oxidation:
-
Benzyl group : Oxidized to a ketone using KMnO₄/H⁺, forming a 4-benzoyl derivative.
-
Triazole ring : Resistant to oxidation under mild conditions but degrades with strong oxidizers (e.g., CrO₃) .
Reduction:
-
Quinazoline dione : Selective reduction of the 1,5-dione to a diol using NaBH₄/CeCl₃.
Triazole Ring Modifications:
-
Thione formation : Treatment with P₂S₅ converts carbonyl groups to thiones, enhancing kinase inhibition :
C OP2S5C S -
Ring-opening : Hydrazine cleaves the triazole ring, yielding hydrazide intermediates .
Methoxyphenyl Group:
Key Research Findings
Eigenschaften
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4/c1-34-19-13-11-18(12-14-19)26-22(31)16-29-25(33)30-21-10-6-5-9-20(21)23(32)28(24(30)27-29)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWPSOXMPHSSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.